molecular formula C19H15BrN2O5 B8800573 6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No. B8800573
M. Wt: 431.2 g/mol
InChI Key: NJNZVKZFRYVFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile is a useful research compound. Its molecular formula is C19H15BrN2O5 and its molecular weight is 431.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Molecular Formula

C19H15BrN2O5

Molecular Weight

431.2 g/mol

IUPAC Name

6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C19H15BrN2O5/c1-23-16-4-9(3-12(20)18(16)24-2)17-10-5-14-15(26-8-25-14)6-13(10)27-19(22)11(17)7-21/h3-6,17H,8,22H2,1-2H3

InChI Key

NJNZVKZFRYVFSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-4,5-dimethoxy-benzaldehyde (245 mg, 1 mmol), malononitrile (66 mg, 1 mmol) and sesamol (166 mg, 1.2 mmol) were taken in 10 ml ethanol, charged with piperidine (50 μl, 0.5 mmol) and stirred at room temperature for 3 h. The reaction mixture was then stirred at 80° C. for 64 h. Reaction was complete with the desired product. The reaction mixture was first cooled down to room temperature, diluted with water to about 30 ml, precipitates were collected by filtration, washed with 1:1 mixture of water and methanol (30 ml) and dried to pure solids (348 mg, 81%) under high vacuum.
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step Two
Quantity
166 mg
Type
reactant
Reaction Step Three
Quantity
50 μL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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